molecular formula C19H21N3O5 B6558577 3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040660-59-0

3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Cat. No.: B6558577
CAS No.: 1040660-59-0
M. Wt: 371.4 g/mol
InChI Key: HHKIMZHFDJVRFF-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrazin-1,8-dione core substituted with two methoxy groups (at positions 3 and 7) and a benzamide side chain connected via an ethyl linker.

Properties

IUPAC Name

3-methoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-14-5-3-4-13(10-14)18(24)20-6-7-21-8-9-22-12-17(27-2)16(23)11-15(22)19(21)25/h3-5,10-12H,6-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKIMZHFDJVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Biological Notes
Target Compound Pyrido[1,2-a]pyrazin-1,8-dione 3-methoxy, 7-methoxy, benzamide-ethyl chain Not explicitly stated ~430 (estimated) Likely sigma receptor affinity (inferred from analogs)
5-bromo-N-(2-{7-methoxy-1,8-dioxo-...ethyl)furan-2-carboxamide (BI99831) Pyrido[1,2-a]pyrazin-1,8-dione 7-methoxy, 5-bromofuran-2-carboxamide C₁₆H₁₆BrN₃O₅ 410.22 No direct bioactivity data; bromine may enhance lipophilicity
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-...ethyl)cyclohexanecarboxamide Pyrido[1,2-a]pyrazin-1,8-dione 7-(4-fluorobenzyloxy), cyclohexanecarboxamide C₂₄H₂₈FN₃O₄ 441.50 Fluorine increases metabolic stability; carboxamide may modulate solubility
4-tert-butyl-N-(2-{7-ethoxy-1,8-dioxo-...ethyl)benzamide Pyrido[1,2-a]pyrazin-1,8-dione 7-ethoxy, 4-tert-butylbenzamide C₂₃H₂₉N₃O₄ ~435 (estimated) Bulkier tert-butyl group may reduce membrane permeability
2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e) Pyrazolo[3,4-b]pyridine 2-methoxybenzamide, 4,6-dimethyl C₁₆H₁₆N₄O₂ 296.32 Demonstrated moderate yield (71%) and thermal stability (m.p. 118–120°C)

Key Observations :

  • Methoxy vs. Ethoxy Substitutions : The 7-methoxy group in the target compound may confer similar electronic effects as 7-ethoxy in , but ethoxy’s larger size could alter binding pocket interactions.
  • Benzamide Variations : Replacement with cyclohexanecarboxamide (as in ) or bromofuran (as in ) modifies lipophilicity and hydrogen-bonding capacity, influencing target engagement.
  • Halogenation: The 4-fluorophenyl group in enhances stability and bioavailability compared to non-halogenated analogs .

Pharmacological and Binding Properties

For example:

  • Sigma Receptor Affinity : Benzamides with piperidinyl or methoxy groups (e.g., [¹²⁵I]PIMBA) show high tumor uptake in prostate cancer models . The target compound’s benzamide-ethyl chain may mimic these interactions.
  • Enzyme Inhibition : Pyrido[1,2-a]pyrazin-dione derivatives are explored as kinase or protease inhibitors; the 1,8-dione moiety could chelate metal ions in enzyme active sites.

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